

# Fazamorexant: A Research Tool for Investigating Orexin Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |              |           |
|----------------------|--------------|-----------|
| Compound Name:       | Fazamorexant |           |
| Cat. No.:            | B12402192    | Get Quote |

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

**Fazamorexant** (also known as YZJ-1139) is a potent and selective dual orexin receptor antagonist (DORA) that blocks the activity of both orexin 1 (OX1R) and orexin 2 (OX2R) receptors.[1] The orexin system, comprised of orexin-A and orexin-B neuropeptides and their receptors, is a key regulator of wakefulness, arousal, and other physiological processes.[2] By antagonizing orexin receptors, **fazamorexant** effectively suppresses the wake-promoting signals of the orexin system, making it a valuable tool for studying the role of orexin signaling in sleep, as well as in other neurological and physiological functions.[1] This document provides detailed application notes and experimental protocols for utilizing **fazamorexant** as a research tool.

## Data Presentation In Vitro Activity of Fazamorexant



| Parameter | OX1R | OX2R | Reference<br>Compound<br>(Suvorexant) |
|-----------|------|------|---------------------------------------|
| IC50 (nM) | 32   | 41   | 147 (OX1R), 126<br>(OX2R)             |

Table 1: In vitro potency of **fazamorexant** and a reference compound on human orexin receptors.[3]

Pharmacokinetic Properties of Fazamorexant in Humans

(Single Ascending Dose)

| Dose  | T <sub>max</sub> (h) | t <sub>1</sub> / <sub>2</sub> (h) | C <sub>max</sub> (ng/mL) | AUC₀−t<br>(ng·h/mL)   |
|-------|----------------------|-----------------------------------|--------------------------|-----------------------|
| 2 mg  | 0.63 - 1.25          | 1.91 - 3.68                       | 155                      | Data not<br>available |
| 5 mg  | 0.63 - 1.25          | 1.91 - 3.68                       | Data not<br>available    | Data not<br>available |
| 10 mg | 0.63 - 1.25          | 1.91 - 3.68                       | Data not<br>available    | Data not<br>available |
| 20 mg | 0.63 - 1.25          | 1.91 - 3.68                       | Data not<br>available    | Data not<br>available |
| 40 mg | 0.63 - 1.25          | 1.91 - 3.68                       | Data not<br>available    | Data not<br>available |
| 60 mg | 0.63 - 1.25          | 1.91 - 3.68                       | Data not<br>available    | Data not<br>available |
| 80 mg | 0.63 - 1.25          | 1.91 - 3.68                       | 1970                     | Data not<br>available |

Table 2: Summary of pharmacokinetic parameters of **fazamorexant** in healthy human subjects after a single oral dose.[3] Cmax and AUC values increased in a dose-dependent manner.



Pharmacokinetic Properties of Fazamorexant in Humans

(Multiple Ascending Dose)

| Dose (once<br>daily for 7<br>days) | T <sub>max</sub> (h) on<br>Day 7 | t <sub>1</sub> / <sub>2</sub> (h) on Day<br>7 | C <sub>max</sub> (ng/mL)<br>on Day 7 | AUC₀−t<br>(ng·h/mL) on<br>Day 7 |
|------------------------------------|----------------------------------|-----------------------------------------------|--------------------------------------|---------------------------------|
| 10 mg                              | 0.63 - 1.00                      | 2.41 - 3.07                                   | 688                                  | Data not<br>available           |
| 20 mg                              | 0.63 - 1.00                      | 2.41 - 3.07                                   | 1030                                 | Data not<br>available           |
| 40 mg                              | 0.63 - 1.00                      | 2.41 - 3.07                                   | 1550                                 | Data not<br>available           |
| 60 mg                              | 0.63 - 1.00                      | 2.41 - 3.07                                   | 2200                                 | Data not<br>available           |

Table 3: Summary of pharmacokinetic parameters of **fazamorexant** in healthy human subjects after multiple oral doses. No apparent plasma accumulation was detected on Day 7.

### **Mandatory Visualizations**



Click to download full resolution via product page

Caption: Orexin signaling pathway and the mechanism of action of **Fazamorexant**.





Click to download full resolution via product page

Caption: Workflow for in vitro characterization of **Fazamorexant** using a calcium mobilization assay.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. researchgate.net [researchgate.net]
- 2. Targeting the Orexin System in the Pharmacological Management of Insomnia and Other Diseases: Suvorexant, Lemborexant, Daridorexant, and Novel Experimental Agents PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics, Pharmacodynamic, Safety and Tolerability of Fazamorexant, a Novel Dual Orexin Receptor Antagonist: Report of the First-in-Human Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fazamorexant: A Research Tool for Investigating Orexin Signaling Pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12402192#fazamorexant-as-a-tool-to-investigate-orexin-signaling-pathways]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com